molecular formula C10H11Cl2F2N B13347067 (R)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride

(R)-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B13347067
M. Wt: 254.10 g/mol
InChI Key: RAVYDOXNSVJCCG-DDWIOCJRSA-N
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Description

®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3,6-difluorobenzene and ®-pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride
  • ®-2-(3,6-Difluorophenyl)pyrrolidine hydrochloride
  • ®-2-(2-Chloro-3-fluorophenyl)pyrrolidine hydrochloride

Uniqueness

®-2-(2-Chloro-3,6-difluorophenyl)pyrrolidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C10H11Cl2F2N

Molecular Weight

254.10 g/mol

IUPAC Name

(2R)-2-(2-chloro-3,6-difluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H10ClF2N.ClH/c11-10-7(13)4-3-6(12)9(10)8-2-1-5-14-8;/h3-4,8,14H,1-2,5H2;1H/t8-;/m1./s1

InChI Key

RAVYDOXNSVJCCG-DDWIOCJRSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)F)F.Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)F.Cl

Origin of Product

United States

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